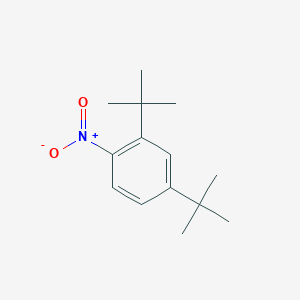
3-苯基-2-硫代乙内酰胺
描述
3-Phenyl-2-thioxoimidazolidin-4-one belongs to the class of organic compounds known as phenylimidazolidines. These are polycyclic compounds containing an imidazoline substituted by a phenyl group . It’s a significant class of heterocyclic structures found in a number of biologically active natural products with diverse medical applications .
Synthesis Analysis
The synthesis of 2-thioxoimidazolidin-4-one derivatives is often based on isothiocyanates. A series of novel 2-thioxoimidazolidine glycosides were prepared via reaction of the key intermediate 2-(benzylsulfanyl)-5-[4-(3-hydroxypropoxy)-3-(methoxybenzylidene)]-3-phenyl-1H-imidazol-4-one with different sugar aldose or sugar hydrazones to give the corresponding glycosides .Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-thioxoimidazolidin-4-one can be represented by the IUPAC name 5-methyl-3-phenyl-2-thioxo-4-imidazolidinone .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-2-thioxoimidazolidin-4-one include a molecular weight of 206.27 . The compound is a solid at room temperature .科学研究应用
未来方向
作用机制
Target of Action
3-Phenyl-2-thiohydantoin, also known as 3-Phenyl-2-thioxoimidazolidin-4-one, 4-Imidazolidinone, 3-phenyl-2-thioxo-, or Pth-glycine, is a chemical compound that plays a significant role in the degradation of proteins and peptides . The primary target of this compound is the unstable derivative called 2-anilino-5-thiazolinone (ATZ) produced in the isothiocyanate degradation of proteins/peptides .
Mode of Action
The compound interacts with its target, the ATZ derivative, by converting it into a more stable 3-phenyl-2-thiohydantoin (PTH) derivative . This conversion involves heating the ATZ derivative under nitrogen in acidic conditions .
Biochemical Pathways
The biochemical pathway affected by 3-Phenyl-2-thiohydantoin involves the degradation of proteins and peptides. The compound aids in the conversion of the unstable ATZ derivative to a more stable PTH derivative, thus facilitating the degradation process .
Pharmacokinetics
It’s worth noting that the compound’s stability plays a crucial role in its bioavailability .
Result of Action
The result of the action of 3-Phenyl-2-thiohydantoin is the conversion of the unstable ATZ derivative to a more stable PTH derivative . This conversion facilitates the degradation of proteins and peptides, which is essential in various biological processes.
Action Environment
The action of 3-Phenyl-2-thiohydantoin is influenced by environmental factors such as temperature and acidity. The conversion of the ATZ derivative to the PTH derivative involves heating under nitrogen in acidic conditions . Therefore, the efficacy and stability of the compound can be influenced by changes in these environmental conditions.
生化分析
Biochemical Properties
3-Phenyl-2-thiohydantoin plays a significant role in biochemical reactions. It is involved in the degradation of proteins/peptides, where it is produced as an end product . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit a substantial binding affinity toward the binding pocket of the cyclooxygenase 2 enzyme .
Cellular Effects
The effects of 3-Phenyl-2-thiohydantoin on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have potent anti-inflammatory activity, assessed against the murine leukemia cell line (RAW264.7), by preventing nitric oxide (NO) production .
Molecular Mechanism
The molecular mechanism of action of 3-Phenyl-2-thiohydantoin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to exhibit a substantial binding affinity toward the binding pocket of the cyclooxygenase 2 enzyme .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Phenyl-2-thiohydantoin can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 3-Phenyl-2-thiohydantoin vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
3-Phenyl-2-thiohydantoin is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
3-Phenyl-2-thiohydantoin is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 3-Phenyl-2-thiohydantoin and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
属性
IUPAC Name |
3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIQDWDJVLELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879730 | |
| Record name | 4-Imidazolidinone, 3-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2010-15-3 | |
| Record name | Phenylthiohydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylthiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Imidazolidinone, 3-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















